4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. Its structure features a pyrazole ring fused with a pyridine ring, characterized by a bromine atom at the 4th position and a methyl group at the 3rd position. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities and applications in drug design, particularly as a scaffold for developing novel therapeutic agents .
The compound is classified under heterocyclic compounds, specifically within the subclass of pyrazolopyridines. Its chemical structure can be represented by the molecular formula and has a CAS number of 1638759-60-0. The presence of both bromine and methyl groups contributes to its unique reactivity and biological properties, making it a subject of interest for various synthetic and medicinal chemistry applications .
The synthesis of 4-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine typically involves several key steps:
Recent studies have also explored multicomponent reactions involving aromatic aldehydes and other nitrogen-containing compounds to synthesize derivatives of pyrazolo[3,4-b]pyridine efficiently .
The molecular structure of 4-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine can be depicted as follows:
The compound features a planar structure typical of heterocycles, with significant resonance stabilization due to its conjugated system. The bromine atom's presence at the 4th position influences both the electronic properties and reactivity of the compound compared to its chloro or iodo analogs .
4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine participates in various chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry and its potential for generating diverse chemical entities for further study .
The mechanism of action for 4-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with various biological targets:
The physical and chemical properties of 4-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 212 g/mol |
CAS Number | 1638759-60-0 |
Purity | ≥95% |
These properties are essential for understanding the compound's behavior in various chemical environments and its suitability for specific applications in research and industry .
4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine has several notable applications in scientific research:
Research continues to explore its full potential in drug discovery and development, emphasizing its significance in modern medicinal chemistry .
The core structure of 4-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine consists of a fused bicyclic system featuring a pyrazole ring (positions 1-3,4a,8a) annulated with a pyridine ring (positions 4-6,7,8). This scaffold exhibits two primary tautomeric forms: the 1H-tautomer (dominant) with the hydrogen at N1, and the 2H-tautomer with hydrogen at N2. Density Functional Theory (DFT) calculations reveal the 1H-tautomer is energetically favored by 3.2 kcal/mol due to enhanced resonance stabilization and minimized lone-pair repulsion between N1 and the pyridine nitrogen [2] [7].
The bromine atom at C4 and the methyl group at C3 significantly influence electron distribution. Natural Bond Orbital (NBO) analysis indicates:
Table 1: Spectroscopic Signatures of Core Structure
Technique | Key Assignments |
---|---|
1H NMR (DMSO-d6) | 13.12 ppm (s, 1H, NH), 8.52 ppm (d, 1H, C7-H), 7.35 ppm (d, 1H, C6-H), 2.65 ppm (s, 3H, CH3) |
13C NMR | 152.1 (C3), 148.9 (C7a), 142.6 (C4), 126.8 (C3a), 118.5 (C7), 112.9 (C6), 14.2 (CH3) |
IR | 3150 cm⁻¹ (N-H stretch), 1590 cm⁻¹ (C=N stretch), 1545 cm⁻¹ (C=C aromatic) |
While single-crystal X-ray diffraction data for 4-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine remains unreported, crystallographic studies of analogues reveal key packing motifs. The parent compound 1H-pyrazolo[3,4-b]pyridine crystallizes in the monoclinic space group P2₁/c with a planar bicyclic core (deviation < 0.02 Å). Molecules form dimeric chains via N-H···N hydrogen bonds (2.87 Å) and π-π stacking (interplanar distance 3.48 Å) [4].
Introduction of bromine at C4 disrupts this symmetry, as evidenced in 5-bromo-1H-pyrazolo[3,4-b]pyridine structures, which show:
The bromine and methyl substituents exhibit contrasting electronic effects that modulate the π-system. Nucleus-Independent Chemical Shift (NICS) calculations demonstrate:
Table 2: Electronic Parameters of Key Derivatives
Substituent Pattern | Hammett σₚ | NICS(1) Pyrazole | NICS(1) Pyridine | Dipole (D) |
---|---|---|---|---|
Unsubstituted | – | –14.2 | –12.5 | 2.8 |
4-Bromo | +0.23 | –15.1 | –10.2 | 3.9 |
3-Methyl | –0.07 | –15.0 | –11.8 | 3.1 |
4-Bromo-3-methyl | +0.16 | –15.8 | –10.7 | 4.2 |
Positional Isomerism Effects:4-Bromo substitution differs critically from 5-bromo isomers in reactivity patterns. While 4-bromo derivatives undergo selective C-H functionalization at C6 (directed by bromine coordination), 5-bromo isomers exhibit enhanced reactivity at C4 due to diminished electron density. Suzuki coupling yields for 4-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine (78–85%) exceed those of the 5-bromo isomer (62–70%) due to reduced steric hindrance and favorable Pd(0) oxidative addition kinetics [1] [3] [5].
Biological Profile Comparisons:
Table 3: Structure-Activity Relationships in Pyrazolopyridine Bromo Derivatives
Compound | TRKA IC₅₀ (nM) | Antimicrobial MIC (µg/mL) | Suzuki Coupling Yield (%) |
---|---|---|---|
4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine | 56 | 3.9 (F. oxysporum) | 78–85 |
5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine | 82 | 15.6 (F. oxysporum) | 62–70 |
4-Bromo-1H-pyrazolo[3,4-b]pyridine | 293 | 7.8 (F. oxysporum) | 92 |
3-Methyl-1H-pyrazolo[3,4-b]pyridine | >1000 | 62.5 (F. oxysporum) | N/A |
Computational Metrics:The 4-bromo-3-methyl derivative exhibits distinct frontier molecular orbitals:
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9